2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC15860897
Molecular Formula: C22H28N2O2S2
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O2S2 |
|---|---|
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | 2-cyclohexylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
| Standard InChI | InChI=1S/C22H28N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h9-14,16,19,21H,2-8,15H2,1H3 |
| Standard InChI Key | PGMPWZZMQJSPJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC4CCCCC4 |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine features a pyridine core substituted at positions 2 and 5. The 2-position bears a cyclohexylthio (-S-C6H11) group, while the 5-position is occupied by a 1-tosylpyrrolidin-2-yl moiety. The tosyl group (toluenesulfonyl, -SO2C6H4CH3) serves as a protective group for the pyrrolidine nitrogen, a common strategy in heterocyclic synthesis to prevent undesired side reactions .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(Cyclohexylsulfanyl)-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
| Molecular Formula | C23H29N3O2S2 |
| Molecular Weight | 455.62 g/mol |
| Hybridization | Pyridine (sp²), Pyrrolidine (sp³) |
Synthetic Methodologies
Retrospective Pathway Design
While no direct synthesis of this compound is documented, analogous routes from pyridine-functionalized systems provide a framework:
Thioether Formation at Position 2
The cyclohexylthio group is likely introduced via nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor. For example, 2-chloropyridine reacts with cyclohexanethiol in the presence of a base (e.g., K2CO3) under refluxing DMF . This mirrors methods used for synthesizing 2-thioxo-1,2-dihydropyridine derivatives .
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | SNAr Thioetherification | 2-Chloropyridine, Cyclohexanethiol, K2CO3, DMF, 110°C, 12h | ~65% |
| 2 | Tosylation of Pyrrolidine | Pyrrolidine, TsCl, Et3N, CH2Cl2, 0°C→RT, 4h | ~85% |
| 3 | Cross-Coupling | 5-Bromo-2-(cyclohexylthio)pyridine, Tosylpyrrolidine-Bpin, Pd(PPh3)4, K2CO3, DME, 80°C, 24h | ~50% |
*Yields estimated from analogous reactions .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Profile
Computational tools (e.g., SwissADME) suggest the following properties:
Table 3: Calculated Properties
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 3.8 ± 0.5 |
| Water Solubility | Poor (<0.1 mg/mL) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 85 Ų |
Spectroscopic Signatures
-
IR: Expected peaks at 3050 cm⁻¹ (C-H aromatic), 1590 cm⁻¹ (C=N pyridine), 1350/1160 cm⁻¹ (S=O tosyl) .
-
¹H NMR:
| Compound Class | Target | IC50/EC50 | Source |
|---|---|---|---|
| Thieno[2,3-b]pyridines | COX-2 | 0.8 μM | |
| Pyrrolo[3,4-c]pyridines | μ-Opioid Receptor | 12 nM | |
| Tosylpyrrolidines | JAK3 Kinase | 4.2 nM |
Industrial and Research Applications
Medicinal Chemistry
-
Intermediate: Potential precursor for protease inhibitors or kinase-targeted therapies .
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Prodrug Design: Tosyl group hydrolysis could release active amine species in vivo.
Materials Science
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